methyl 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through the esterification of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole amines.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of methyl 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar chemical properties but different biological activities.
5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester: Shares structural similarities but differs in its functional groups and reactivity.
Uniqueness
Methyl 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H8N4O2 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 5-amino-1-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C5H8N4O2/c1-9-4(6)3(7-8-9)5(10)11-2/h6H2,1-2H3 |
InChI Key |
JQHKLXHUGCNPJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)OC)N |
Origin of Product |
United States |
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